Dexrazoxane (Hydrochloride)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADR-529 (hydrochloride) involves several key steps:
Resolution of Racemic 1,2-Diaminopropane: The chiral diamine is obtained by resolving racemic 1,2-diaminopropane with D-tartaric acid.
Condensation with Formaldehyde and Sodium Cyanide: The diamine is then condensed with formaldehyde and sodium cyanide to produce a tetranitrile.
Acidic Hydrolysis: The tetranitrile undergoes acidic hydrolysis to form a tetraamide.
Cyclization: The tetraamide is cyclized upon heating in phenol to furnish the bis-piperazinedione structure of ADR-529.
Industrial Production Methods
Industrial production of ADR-529 (hydrochloride) typically follows the same synthetic route but on a larger scale, with optimizations for yield and purity. The process involves careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
ADR-529 (hydrochloride) undergoes several types of chemical reactions:
Chelation: It chelates iron ions, which is crucial for its cardioprotective effects.
Hydrolysis: The compound can be hydrolyzed to its active form within the body.
Common Reagents and Conditions
Chelation: The chelation reaction involves the binding of iron ions, which can occur under physiological conditions.
Major Products Formed
The major product formed from the hydrolysis of ADR-529 (hydrochloride) is its active form, which binds to iron ions and prevents the formation of harmful radicals .
Scientific Research Applications
ADR-529 (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which ADR-529 (hydrochloride) exerts its cardioprotective effects involves several key steps:
Iron Chelation: ADR-529 (hydrochloride) chelates iron ions, reducing the number of metal ions complexed with anthracyclines.
Reduction of Superoxide Radicals: By chelating iron, the compound decreases the formation of superoxide radicals, which are harmful to cardiac cells.
Inhibition of Topoisomerase II: ADR-529 (hydrochloride) also inhibits the enzyme topoisomerase II, which is involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
ICRF-187: Another name for ADR-529 (hydrochloride), used interchangeably in scientific literature.
Zinecard: A brand name for dexrazoxane hydrochloride.
Cardioxane: Another brand name for the same compound.
Uniqueness
ADR-529 (hydrochloride) is unique in its dual function as both a chelating agent and a topoisomerase II inhibitor . This dual action makes it particularly effective in reducing the cardiotoxic effects of anthracycline chemotherapy while also protecting DNA from damage .
Properties
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.2ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);2*1H/t7-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJFHOXVLTVWCQ-KLXURFKVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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